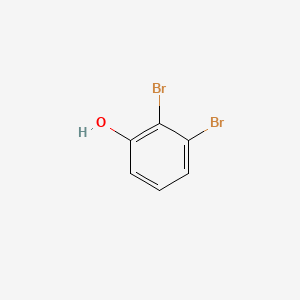

2,3-Dibromophenol

描述

2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.

科学研究应用

Antimicrobial Properties

2,3-Dibromophenol has been identified as a compound with notable antimicrobial activity. Research indicates that derivatives of dibromophenol exhibit effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

-

Case Study: Antibacterial Activity

A study isolated 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol from the sponge Phyllospongia papyracea. This compound demonstrated minimal inhibitory concentrations (MIC) against several pathogenic bacteria:Bacteria MIC (μg/mL) Bacillus subtilis 1 Staphylococcus aureus 1 Campylobacter jejuni 2 Pseudomonas aeruginosa 4 Listeria monocytogenes 8

This study suggests that compounds related to this compound could serve as lead candidates for developing new antibiotics, especially against multi-drug resistant strains .

Organic Synthesis

This compound is utilized as a precursor in organic synthesis. Its bromine substituents allow for further functionalization, making it a valuable building block in the creation of more complex organic molecules.

- Applications in Synthesis

- Used in the synthesis of halogenated indoles.

- Acts as an intermediate in the production of flame retardants and other specialty chemicals.

Environmental Studies

The metabolism and degradation of dibromophenols, including this compound, have been studied to understand their environmental impact and potential toxicity.

- Case Study: Plant Metabolism

Research has shown that plant callus cultures can effectively evaluate the metabolic degradation of xenobiotics like dibromophenols. This method allows for the identification of metabolites without interference from microbial or photochemical processes .

Toxicological Studies

Understanding the toxicological effects of dibromophenols is crucial for assessing their safety in various applications.

- Toxicity Assessments

Studies have indicated potential toxic effects associated with exposure to dibromophenols, highlighting the need for careful evaluation when used in industrial applications or consumer products.

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application Area | Specific Uses |

|---|---|

| Antimicrobial Research | Development of new antibiotics |

| Organic Synthesis | Precursor for halogenated compounds |

| Environmental Science | Metabolism studies in plants |

| Toxicology | Assessing safety and environmental impact |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dibromophenol, and how is purity validated?

- Methodology : Direct bromination of phenol derivatives (e.g., 2,3-dimethylphenol) using bromine or brominating agents under controlled conditions. Post-synthesis purification involves recrystallization or column chromatography. Purity validation employs gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm >98% purity .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination. Use deuterated solvents for nuclear magnetic resonance (NMR) analysis to confirm structural integrity.

Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?

- Methodology : Solid-phase extraction (SPE) followed by HPLC-MS/MS for trace-level detection in water or soil. For complex matrices, derivatization with acetic anhydride enhances sensitivity in gas chromatography-electron capture detection (GC-ECD) .

- Calibration : Use isotopically labeled internal standards (e.g., this compound-d₃) to correct for matrix effects and recovery losses .

Q. How do physicochemical properties (e.g., solubility, pKa) influence experimental design?

- Solubility : Limited aqueous solubility (logP ~2.8) necessitates use of polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for in vitro assays.

- pKa : The phenolic hydroxyl group (pKa ~8.5) affects ionization in biological systems, requiring pH adjustment in cell culture media to maintain compound stability .

Advanced Research Questions

Q. What mechanisms underlie this compound’s nephrotoxicity in mammalian models?

- In Vitro Models : Isolated kidney cells (IKC) from male Fischer 344 rats exposed to 2,3-DBP (0.25–1.0 mM) show dose- and time-dependent cytotoxicity via trypan blue exclusion and lactate dehydrogenase (LDH) release assays. Pretreatment with antioxidants (glutathione, ascorbate) or cytochrome P450 inhibitors (piperonyl butoxide) mitigates toxicity, implicating oxidative stress and metabolic activation .

- Metabolite Role : Conversion to catechol or hydroquinone derivatives via CYP-mediated oxidation contributes to reactive oxygen species (ROS) generation .

Q. What advanced degradation methods effectively mineralize this compound in aqueous systems?

- Plasma Technology : In-liquid dielectric barrier discharge (DBD) microplasma with oxygen/air generates reactive species (•OH, O₃) that degrade brominated phenols. Monitor bromide ion release via ion chromatography to track debromination efficiency .

- Enzymatic Degradation : Substrate-specific enzymes (e.g., 2,4-dichlorophenol hydroxylase) from α-Proteobacteria catalyze hydroxylation, though activity varies with halogen position. Optimize enzyme kinetics using Michaelis-Menten parameters .

Q. How does photodegradation of this compound contribute to environmental byproducts?

- Sunlight Irradiation : Simulated sunlight (UV-Vis) induces debromination and hydroxylation, forming 2′-hydroxy-tetrabromodiphenyl ether analogs. Use LC-QTOF-MS to identify transient intermediates and assess dioxin formation potential .

- Quantum Modeling : Molecular orbital analysis predicts electrophilic attack sites, guiding mechanistic studies of radical-mediated degradation pathways .

Q. Does this compound interact with biological enzymes beyond metabolic pathways?

- Enzyme Inhibition : Competitive inhibition studies with 2,4-dichlorophenol hydroxylase reveal reduced activity at 2,3-DBP concentrations >0.5 mM. Use fluorescence quenching assays to measure binding constants (Kd) .

Q. How do structural analogs (e.g., 2,4- vs. 2,6-Dibromophenol) differ in toxicity and stability?

- Comparative Studies : 2,3-DBP exhibits higher nephrotoxicity than 3,4-DBP due to steric effects on metabolic activation. Stability assays (e.g., accelerated thermal degradation) show positional isomers degrade at distinct rates, influencing environmental persistence .

Q. Contradictions and Validation

- Toxicity Variability : Differences in cell models (e.g., rat vs. human renal cells) may alter toxicity thresholds. Validate findings using multiple cell lines and in vivo models .

- Degradation Efficiency : Plasma-based methods report >90% debromination for 2,6-DBP but require adaptation for 2,3-DBP due to structural differences .

属性

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。